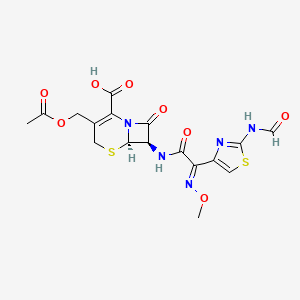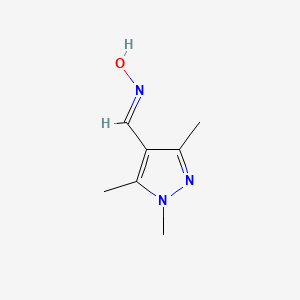
ソルボヒドロキサム酸
概要
説明
Sorbohydroxamic acid, also known as SHX, is a novel type of organic acid that has been gaining attention in the scientific community due to its wide range of applications. SHX is a white crystalline solid that is soluble in water and has a molecular weight of about 132 g/mol. SHX has been used in a variety of scientific research applications, including biochemistry, physiology, and analytical chemistry. It is also used in laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
キレート鉱物捕集剤
ソルボヒドロキサム酸を含むヒドロキサム酸は、いくつかの金属イオンと配位錯体を形成する能力があります . この特性により、分析化学、キレート療法、核燃料再処理、溶媒抽出、イオン交換、鉱物処理などの分野で有用です . それらは、鉱石の濃縮のためのキレート鉱物捕集剤としての用途において特にユニークです .
酵素阻害剤
ヒドロキサム酸は、多数の酵素の強力で選択的な阻害剤として作用することができます . これらには、マトリックスメタロプロテアーゼ、TNF-α変換酵素、アンジオテンシン変換酵素、リポキシゲナーゼ、LTA4ヒドロラーゼ、ウレアーゼ、ペプチドデホルミラーゼ、ヒストン脱アセチル化酵素、UDP-3-O- [R-3-ヒドロキシミリストイル]-GlcNAc脱アセチル化酵素、プロコラーゲンC-プロテアーゼ、アグレカナーゼ、炭酸脱水酵素が含まれます .
土壌改良剤
ヒドロキサム酸は土壌改良剤として使用できます . それらは土壌の質を改善し、植物の成長を促進することができます .
殺菌剤および変異原
それらはまた、殺菌剤および変異原として使用することができます . それらは植物の真菌病の制御に役立ち、遺伝子研究で使用できます .
DNA切断および人工メタロヌクレアーゼ
ヒドロキサム酸は、DNA切断および人工メタロヌクレアーゼで用途があります . それらは遺伝子工学および分子生物学で使用できます .
薬物送達システム
ヒドロキサム酸は薬物送達システムで使用できます . それらは薬剤の標的化された送達に役立ち、治療の有効性を向上させることができます .
マラリア研究
ヒドロキサム酸はマラリア研究で使用されてきました . それらはマラリアの新しい治療法の開発に役立ちます .
光保護組成物
ソルボヒドロキサム酸は、局所適用のための医薬組成物で使用されてきました . これらの組成物は光保護を提供し、皮膚を有害なUV光から保護することができます .
作用機序
Target of Action
Sorbohydroxamic acid, like other hydroxamic acids, is known to inhibit a variety of enzymes . These enzymes include matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase . These enzymes play crucial roles in various biological processes, making sorbohydroxamic acid a potential therapeutic agent for a variety of diseases.
Mode of Action
The mode of action of sorbohydroxamic acid is primarily through its interaction with these target enzymes. It acts as a potent and selective inhibitor, disrupting the normal function of these enzymes . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in, resulting in various downstream effects.
Biochemical Pathways
The inhibition of these enzymes by sorbohydroxamic acid can affect multiple biochemical pathways. For instance, the inhibition of matrix metalloproteinases can impact the breakdown of extracellular matrix in normal physiological processes and disease processes such as cancer . Similarly, the inhibition of histone deacetylase can influence gene expression and potentially have anti-cancer effects .
Result of Action
The result of sorbohydroxamic acid’s action is a change in the activity of its target enzymes, leading to alterations in the biochemical pathways they are involved in. This can result in various molecular and cellular effects depending on the specific pathway and context. For instance, it has been found to be an effective mold inhibitor over a wide pH range .
Action Environment
The action, efficacy, and stability of sorbohydroxamic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact its effectiveness as a mold inhibitor . Additionally, factors such as temperature, presence of other compounds, and the specific biological context can also influence its action.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sorbohydroxamic acid interacts with a variety of enzymes, proteins, and other biomolecules. It’s known to inhibit important enzymes such as matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O- [R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase . The nature of these interactions is largely due to the metal chelating and hydrogen bonding properties of Sorbohydroxamic acid .
Cellular Effects
Sorbohydroxamic acid has a wide range of effects on various types of cells and cellular processes. It’s known to be an effective mold inhibitor over a wide pH range (3.6-9.2)
Molecular Mechanism
The molecular mechanism of Sorbohydroxamic acid involves its interactions with various enzymes and proteins. It acts as a potent and selective inhibitor of a large number of enzymes . This inhibition can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Sorbohydroxamic acid is involved in various metabolic pathways due to its interactions with numerous enzymes
特性
IUPAC Name |
(2E,4E)-N-hydroxyhexa-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPBWCUNVIPWOM-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032138 | |
| Record name | Sorbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4076-62-4 | |
| Record name | (2E,4E)-N-Hydroxy-2,4-hexadienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sorbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism by which Sorbohydroxamic acid interacts with ferric ions?
A1: Sorbohydroxamic acid acts as a chelating agent, forming a stable complex with ferric ions (Fe3+). This interaction is pH-dependent, with a 1:1 stoichiometry observed at pH values lower than 2. [, ] Essentially, the Sorbohydroxamic acid molecule uses its oxygen atoms to "grab" and hold onto the ferric ion, forming a ring-like structure. This chelation process can be used for analytical purposes, such as determining the concentration of ferric ions in a solution.
Q2: What spectroscopic techniques are valuable for characterizing Sorbohydroxamic acid and its metal complexes?
A3: Spectrophotometry has proven to be a key technique for studying Sorbohydroxamic acid. Researchers have utilized this method to determine the stoichiometry and formation constants of its metal complexes. [, ] Specifically, the "normalized absorbance" concept, as proposed by Likussar and Boltz, has been employed in conjunction with continuous variation plots to elucidate these parameters. This approach allows for a quantitative assessment of the interaction between Sorbohydroxamic acid and metal ions, offering insights into the stability and properties of the resulting complexes.
Q3: How do the chelating properties of Sorbohydroxamic acid compare to other aliphatic hydroxamic acids?
A4: Studies have compared the chelating ability of Sorbohydroxamic acid with Acetohydroxamic acid and n-Butyrohydroxamic acid. [] Results indicate that the stability of the complexes formed with transition metal ions follows the order Mn < Co < Ni < Cu > Zn, consistent with the Irving-William series. Notably, Sorbohydroxamic acid demonstrates superior reactivity and overall performance as an analytical reagent among the three hydroxamic acids tested. This finding highlights its potential for applications requiring efficient metal ion chelation.
Q4: What is the potential of Sorbohydroxamic acid in facilitating iron uptake by marine organisms?
A5: Research on the dinoflagellate Crypthecodinium cohnii revealed that Sorbohydroxamic acid, when present in a defined marine medium, led to slight growth of the organism at pH 7.5-7.7. [] This observation suggests that C. cohnii might utilize iron complexed with Sorbohydroxamic acid, albeit to a limited extent. Further investigations are necessary to elucidate the specific mechanisms of iron uptake and utilization in the presence of Sorbohydroxamic acid and to explore its broader ecological implications in marine environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)






![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)



